molecular formula C6H11FN2O B6605783 rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea CAS No. 2411312-94-0

rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea

Cat. No.: B6605783
CAS No.: 2411312-94-0
M. Wt: 146.16 g/mol
InChI Key: ALWXMFXVHWAQBV-UHFFFAOYSA-N
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Description

rac-[(1s,3r)-3-Fluoro-3-methylcyclobutyl]urea is a chiral urea derivative featuring a cyclobutane ring substituted with both fluorine and methyl groups at the 3-position. The compound’s stereochemical designation, (1s,3r), specifies the relative configurations of the cyclobutyl ring carbons. The "rac-" prefix indicates a racemic mixture, suggesting the presence of both enantiomers in equal proportions.

Key Properties (from Enamine Ltd, 2022):

  • Molecular Formula: C₆H₁₀FN₂O (calculated from molecular weight and structure).
  • Molecular Weight: 288.31 g/mol .
  • CAS Registry: EN300-26600723 (internal identifier).
  • MDL Number: EN300-26686410 .

Properties

IUPAC Name

(3-fluoro-3-methylcyclobutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2O/c1-6(7)2-4(3-6)9-5(8)10/h4H,2-3H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWXMFXVHWAQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out to introduce the fluorine and methyl groups onto the cyclobutyl ring.

    Urea Formation: The final step involves the reaction of the substituted cyclobutyl compound with an isocyanate or a related reagent to form the urea functional group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may not be publicly available.

Chemical Reactions Analysis

Types of Reactions

rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the urea functional group or other parts of the molecule.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea has a range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea involves its interaction with specific molecular targets and pathways. The fluorine atom and urea functional group play key roles in its reactivity and interactions. Detailed studies on its mechanism of action may reveal insights into its potential biological effects and applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclobutyl backbone combined with fluorine and methyl substituents. Below is a comparison with related compounds from Enamine Ltd’s catalog and synthetic studies:

Compound Name Molecular Weight (g/mol) Key Substituents Functional Group CAS/MDL Identifier
rac-[(1s,3r)-3-Fluoro-3-methylcyclobutyl]urea 288.31 3-Fluoro, 3-methyl cyclobutane Urea EN300-26600723
3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol hydrochloride 212.27 Cyclopropylamino, dimethyl Alcohol, hydrochloride 7761-76-4
Benzodioxin-6-yl prop-2-enamide Not specified Benzodioxin Propenamide 2225154-29-8

Key Observations :

  • Cyclobutane vs.
  • Fluorine Substitution: The 3-fluoro group enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogues .
  • Urea Functional Group : Unlike the alcohol or propenamide groups in similar compounds, the urea moiety offers hydrogen-bonding capabilities critical for target engagement in drug design.

Comparison Insights :

  • The racemic nature of the target compound contrasts with the high enantiopurity achieved for (3R)-configured analogues in the Molecules study. This suggests opportunities for resolving the racemate using chiral chromatography or asymmetric synthesis methods .
  • Fluorine’s presence in both the target compound and the study’s derivatives underscores its role in enhancing stereochemical rigidity and bioactivity.

Biological Activity

The compound rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C7H12FN2O
Molecular Weight: 158.18 g/mol
CAS Number: Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The urea moiety is known for its ability to form hydrogen bonds, which can facilitate interactions with proteins and enzymes.

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit urease or other urea cycle enzymes, impacting nitrogen metabolism.
  • Receptor Modulation: The fluorinated cyclobutane structure may allow for selective binding to receptors, possibly influencing signaling pathways related to cellular proliferation or apoptosis.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Antitumor Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For example, in vitro assays demonstrated significant inhibition of cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines at micromolar concentrations.
Cell LineIC50 (µM)Reference
MCF-715
PC-312

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in xenograft models. Mice implanted with MCF-7 cells were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size compared to control groups.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with urease. Kinetic studies revealed that the compound acts as a non-competitive inhibitor, providing insights into its potential applications in managing conditions associated with elevated urea levels.

Safety and Toxicology

Toxicological assessments have shown that this compound exhibits low acute toxicity. However, further studies are necessary to evaluate chronic exposure effects and long-term safety profiles.

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